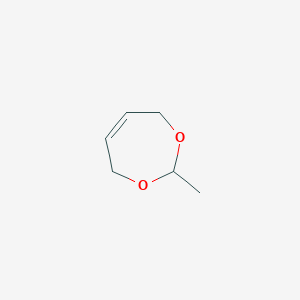
2-Methyl-4,7-dihydro-1,3-dioxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4,7-dihydro-1,3-dioxepine is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. What synthetic methodologies are effective for producing 2-Methyl-4,7-dihydro-1,3-dioxepine?
Basic Research Focus
The compound is synthesized via ring-opening metathesis polymerization (ROMP) using Grubbs-type catalysts. While unsubstituted 4,7-dihydro-1,3-dioxepines polymerize readily, substituted variants (e.g., 2-methyl derivatives) require tailored conditions. For example, phosphorus-containing analogs (e.g., 2-methyl-4,7-dihydro-1,3,2-dioxaphosphepine 2-oxide) have been successfully homopolymerized under optimized ROMP protocols . Key considerations include:
- Catalyst selection (e.g., Grubbs 2nd or 3rd generation).
- Reaction temperature (typically 40–60°C).
- Solvent polarity (e.g., dichloromethane or toluene).
Q. How can structural contradictions in polymerization behavior between substituted and unsubstituted dioxepins be resolved?
Advanced Research Focus
Substitution at the C2 position (e.g., methyl groups) introduces steric hindrance, often preventing successful ROMP. This contrasts with unsubstituted dioxepins, which polymerize efficiently. To address this:
- Experimental Design : Compare polymerization kinetics using time-resolved NMR or GPC.
- Data Analysis : Monitor monomer conversion and molecular weight distributions.
- Contradiction Resolution : Modify catalyst geometry (e.g., Hoveyda-Grubbs catalysts) or introduce electron-withdrawing substituents to enhance reactivity .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Basic Research Focus
- NMR Spectroscopy : 1H- and 13C-NMR confirm regiochemistry and substitution patterns (e.g., methyl group integration at δ 1.2–1.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset typically >200°C for related dioxepins) .
Q. What role does the methyl substituent play in the thermal stability of this compound?
Advanced Research Focus
The methyl group enhances steric protection but may reduce thermal stability due to increased ring strain. Comparative studies with analogs (e.g., 2-propyl derivatives) show:
Q. How can this compound be applied in degradable polymer design?
Advanced Research Focus
The compound serves as a monomer for polyorthoesters , which degrade hydrolytically under acidic or enzymatic conditions. Key steps:
Polymerization : ROMP yields high-molecular-weight polymers (Đ < 1.2).
Degradation Testing : Incubate polymers in pH 5.0 buffers or lipase solutions.
Performance Metrics : Track mass loss (gravimetry) and molecular weight reduction (GPC).
Contradictions in degradation rates between substituted and unsubstituted polymers highlight the need for controlled hydrolysis studies .
Q. What methodological frameworks are used to resolve conflicting data on substituent effects in dioxepin reactivity?
Advanced Research Focus
Conflicting reports on polymerization efficiency (e.g., substituted vs. unsubstituted dioxepins) require systematic validation:
- Replication Studies : Reproduce prior experiments (e.g., Grubbs’ ROMP conditions) .
- Kinetic Profiling : Use stopped-flow spectroscopy to measure initiation/propagation rates.
- Computational Modeling : Apply DFT to compare transition-state energies for substituted analogs.
Q. How does this compound compare to structurally related fragrance acetals in substantivity studies?
Advanced Research Focus
While 2-methyl derivatives are less studied in fragrance applications, structurally related acetals (e.g., 2-(1,1,4-trimethylpent-3-enyl)-4,7-dihydro-1,3-dioxepin) exhibit high substantivity on textiles. Experimental protocols include:
- Substantivity Testing : Wash fabrics with surfactant solutions containing 0.1–1.0 wt.% acetal.
- Odor Retention : Panel evaluations score odor intensity on a 1–9 scale post-washing (see table below) .
| Compound | Wet Fabric Score | Dry Fabric Score |
|---|---|---|
| 2-Methyl analog (hypothetical) | 2.8 | 1.2 |
| 2-Trimethylpentenyl analog | 3.0 | 1.6 |
Q. What precautions are necessary when handling this compound in laboratory settings?
Basic Research Focus
特性
CAS番号 |
7045-86-5 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
2-methyl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C6H10O2/c1-6-7-4-2-3-5-8-6/h2-3,6H,4-5H2,1H3 |
InChIキー |
IUMGHPYLNYPXHT-UHFFFAOYSA-N |
SMILES |
CC1OCC=CCO1 |
正規SMILES |
CC1OCC=CCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















